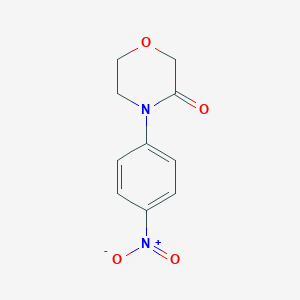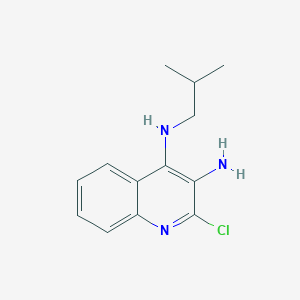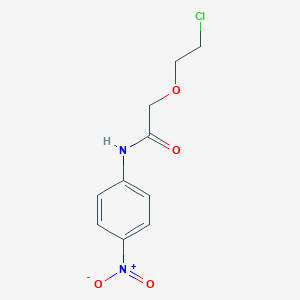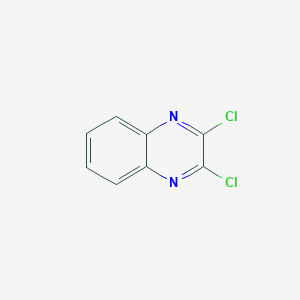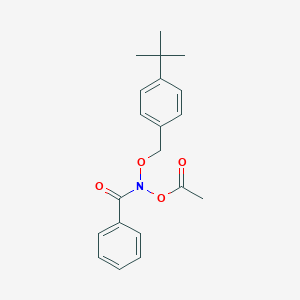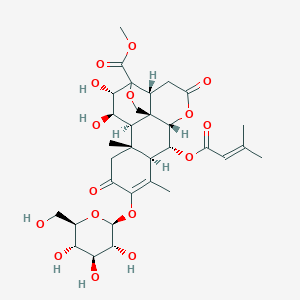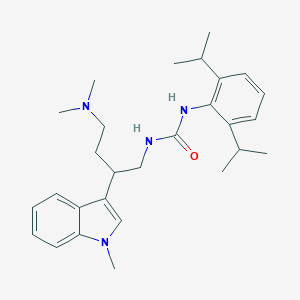
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea is a chemical compound that is commonly referred to as BAY 43-9006 or Sorafenib. It is a small molecule inhibitor that has been used in the treatment of various types of cancer. Sorafenib was initially approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The drug has been shown to have a significant impact on cancer cells, and it has become an important tool in the fight against cancer.
作用機序
Sorafenib works by inhibiting the activity of several proteins that are involved in cell proliferation and angiogenesis. The drug inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. Sorafenib also inhibits the activity of VEGFR-2 and VEGFR-3, which are involved in the VEGF signaling pathway. By inhibiting these proteins, Sorafenib blocks the growth of cancer cells and prevents the formation of new blood vessels that are required for tumor growth.
Biochemical and physiological effects:
Sorafenib has several biochemical and physiological effects. The drug inhibits the activity of several proteins that are involved in cell proliferation and angiogenesis. Sorafenib also induces apoptosis in cancer cells. The drug has been shown to have anti-inflammatory effects and can reduce the production of cytokines that are involved in inflammation. Sorafenib can also reduce the production of growth factors that are involved in tumor growth.
実験室実験の利点と制限
Sorafenib has several advantages for lab experiments. The drug has been extensively studied and has a well-established mechanism of action. Sorafenib is also readily available and can be easily synthesized in the lab. However, Sorafenib has some limitations for lab experiments. The drug has a short half-life and can be rapidly metabolized in vivo. Sorafenib can also have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for the development of Sorafenib. One potential direction is the development of combination therapies that can enhance the efficacy of Sorafenib. Another potential direction is the development of Sorafenib analogs that can have improved pharmacokinetic properties. Additionally, Sorafenib can be used in combination with other targeted therapies to improve patient outcomes. Finally, Sorafenib can be used in the treatment of other types of cancer, including breast cancer and lung cancer.
Conclusion:
Sorafenib is a small molecule inhibitor that has been used in the treatment of various types of cancer. The drug has a well-established mechanism of action and has been extensively studied for its anti-cancer properties. Sorafenib has several advantages for lab experiments, but it also has some limitations. There are several future directions for the development of Sorafenib, including the development of combination therapies and the use of Sorafenib in the treatment of other types of cancer.
合成法
The synthesis of Sorafenib is a complex process that involves several steps. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,6-diisopropylaniline in the presence of a base. This reaction produces 4-(2,6-diisopropylphenylamino)-3-nitrobenzoic acid. The next step involves the reduction of the nitro group to an amino group using a reducing agent. This reaction produces 4-(2,6-diisopropylphenylamino)-3-aminobenzoic acid. The final step involves the reaction of 4-(2,6-diisopropylphenylamino)-3-aminobenzoic acid with N-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea in the presence of a coupling agent. This reaction produces Sorafenib.
科学的研究の応用
Sorafenib has been extensively studied for its anti-cancer properties. The drug has been shown to inhibit the growth of cancer cells by blocking the activity of several proteins that are involved in cell proliferation and angiogenesis. Sorafenib has been used in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. The drug has been shown to improve the overall survival rate of patients with advanced renal cell carcinoma and hepatocellular carcinoma.
特性
CAS番号 |
145131-51-7 |
|---|---|
分子式 |
C28H40N4O |
分子量 |
448.6 g/mol |
IUPAC名 |
1-[4-(dimethylamino)-2-(1-methylindol-3-yl)butyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C28H40N4O/c1-19(2)22-12-10-13-23(20(3)4)27(22)30-28(33)29-17-21(15-16-31(5)6)25-18-32(7)26-14-9-8-11-24(25)26/h8-14,18-21H,15-17H2,1-7H3,(H2,29,30,33) |
InChIキー |
VNRCXPDITUCMEX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CCN(C)C)C2=CN(C3=CC=CC=C32)C |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CCN(C)C)C2=CN(C3=CC=CC=C32)C |
同義語 |
N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(4-dimethylamino-2-(1-methyl -3-indolyl)butyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



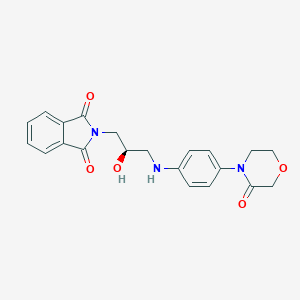
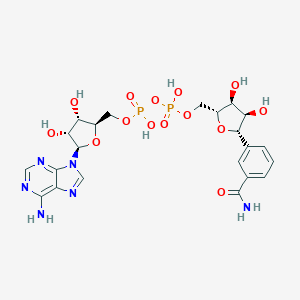
![2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol](/img/structure/B139971.png)




